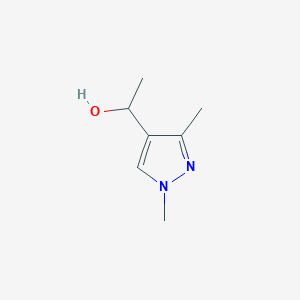
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Übersicht
Beschreibung
“N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” is an organic chemical compound with the linear formula C9H9FN2O3 . It has a molecular weight of 212.18 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved the use of anilines dissolved in dichloromethane under argon atmosphere. Then, acetic anhydride was added dropwise and the reaction was stirred at room temperature until complete consumption of anilines .Molecular Structure Analysis
The molecular structure of “N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a phenyl ring . The fluorine atom is oriented towards the base of the furan ring, stabilized by a non-traditional intramolecular CH∙∙∙F bond .Wissenschaftliche Forschungsanwendungen
Solvatochromism and Molecular Interaction Studies
N-(4-Methyl-2-nitrophenyl)acetamide has been examined for its solvatochromic properties, focusing on the effect of a bifurcate hydrogen bond on its infrared spectrum and dipole moment in various solvents. These studies have implications for understanding solvent effects on molecular properties and could provide insights applicable to similar compounds like N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. The research highlighted how equilibrium between specifically and non-specifically solvated molecules could be affected by temperature, phase state, and the protophilic properties of the medium, showcasing the complex interplay between molecular structure and environmental factors (Krivoruchka et al., 2004).
Photochemical Reactions
Another study explored the photoreactions of flutamide, a compound structurally related to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, under different solvent conditions, demonstrating how solvent type can significantly influence the pathways and products of photo-induced reactions. This research contributes to our understanding of how specific structural features can affect the stability and reactivity of chemical compounds under light exposure, which is crucial for designing materials and drugs with desired photostability or photoactivity characteristics (Watanabe et al., 2015).
Crystal Structure Analysis
The study of 2-Chloro-N-(3-methylphenyl)acetamide's crystal structure provides insights into the conformational preferences of acetamide derivatives, including those similar to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. By understanding the hydrogen bonding and molecular conformations, researchers can predict the physical and chemical properties of related compounds, aiding in the development of new materials with tailored properties (Gowda et al., 2007).
Synthesis and Biological Activity
The synthesis and evaluation of derivatives similar to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, such as those incorporating the 1,2,4-triazine motif, have been reported. These compounds exhibit antibacterial properties, highlighting the potential of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide and its analogs in the development of new antimicrobial agents. Such studies underscore the importance of exploring the biological activities of synthetic compounds for identifying new therapeutic agents (Alharbi & Alshammari, 2019).
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOAOHDOCQLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630223 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
CAS RN |
633327-49-8 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)





